Cas no 93-05-0 (N,N-Diethyl-P-phenylenediamine)

N,N-Diethyl-P-phenylenediamine structure
93-05-0 structure
Nombre del producto:N,N-Diethyl-P-phenylenediamine
Número CAS:93-05-0
MF:C10H16N2
Megavatios:164.247442245483
MDL:MFCD00007861
CID:34683
PubChem ID:7120

N,N-Diethyl-P-phenylenediamine Propiedades químicas y físicas

Nombre e identificación

    • N1,N1-Diethylbenzene-1,4-diamine
    • 4-AMINO-N,N-DIETHYLANILINE
    • AKOS 91152
    • DIETHYL(N,N-)-P-PHENYLENEDIAMINE
    • DPD
    • N,N-DIETHYL-1,4-BENZENEDIAMINE
    • N,N-DIETHYL-PHENYLENEDIAMINE
    • N,N-DIETHYL-P-PHENYLENEDIAMINE
    • N,N-DIETHYL-P-PHENYLENEDIAMINEE
    • P-AMINODIETHYLANILINE
    • P-AMINO-N,N-DIETHYLANILINE
    • 4-(Diethylamino)aniline
    • 4-Aminodiethylaniline
    • 4-Benzenediamine,N,N-diethyl-1
    • 4-Diethylaminoaniline
    • diethylaminoaniline
    • Diethyl-para-phenylenediamine
    • Diethyl-p-phenylenediamine
    • n,n-diethyl-1,4-phenylenediamine.html
    • N,N-Diethyl-1,4-phenylenediamine
    • 4-N,4-N-diethylbenzene-1,4-diamine
    • N-1,N-1-Diethyl-1,4-benzenediamine
    • p-(Diethylamino)aniline
    • N,N-diethylbenzene-1,4-diamine
    • N,N-Diethyl-4-aminoaniline
    • p-Phenylenediamine, N,N-diethyl-
    • 1,4-Benzenediamine, N,N-diethyl-
    • para-Aminodiethylaniline
    • N,N-Diethyl 4-
    • 1,4-Benzenediamine, N,N-diethyl- (9CI)
    • N1,N1-Diethyl-1,4-benzenediamine (ACI)
    • p-Phenylenediamine, N,N-diethyl- (8CI)
    • 1-N,1-N-Diethylbenzene-1,4-diamine
    • 4-(Diethylamino)phenylamine
    • 4-(N,N-Diethylamino)aniline
    • NSC 147488
    • PPD 89
    • N,N-Diethyl-P-phenylenediamine
    • MDL: MFCD00007861
    • Renchi: 1S/C10H16N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
    • Clave inchi: QNGVNLMMEQUVQK-UHFFFAOYSA-N
    • Sonrisas: NC1C=CC(N(CC)CC)=CC=1

Atributos calculados

  • Calidad precisa: 164.13100
  • Masa isotópica única: 164.131349
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 113
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 29.3
  • Xlogp3: 2.2
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Light yellow liquid, discolored when exposed to light or air.
  • Denso: 0.988 g/mL at 25 °C(lit.)
  • Punto de fusión: 19-21 °C (lit.)
  • Punto de ebullición: 115-116 °C/5 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 282.2 ° f
    Celsius: 139 ° c
  • índice de refracción: n20/D 1.571(lit.)
  • Disolución: water: insoluble
  • Coeficiente de distribución del agua: <0.1 g/100 mL at 19 ºC
  • Estabilidad / vida útil: Stability Air and light sensitive. Incompatible with strong oxidizing agents, strong acids.
  • PSA: 29.26000
  • Logp: 2.69620
  • Sensibilidad: Sensitive to light, air and heat
  • Disolución: It can be mixed with alcohol and ether and is insoluble in water.

N,N-Diethyl-P-phenylenediamine Información de Seguridad

  • Símbolo: GHS05 GHS06
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301,H314
  • Declaración de advertencia: P280,P301+P310,P305+P351+P338,P310
  • Número de transporte de mercancías peligrosas:UN 2922 8/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 25-34
  • Instrucciones de Seguridad: S26-S36-S45
  • Rtecs:SS9275000
  • Señalización de mercancías peligrosas: T
  • Nivel de peligro:6.1(b)
  • Grupo de embalaje:II
  • Condiciones de almacenamiento:<0°C
  • Términos de riesgo:R25; R34
  • Categoría de embalaje:III
  • Período de Seguridad:6.1(b)

N,N-Diethyl-P-phenylenediamine Datos Aduaneros

  • Código HS:29215190
  • Datos Aduaneros:

    China Customs Code:

    29215190

N,N-Diethyl-P-phenylenediamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A290561-5g
N,N-Diethyl-p-phenylenediamine
93-05-0 98%
5g
$23.0 2025-02-20
Enamine
EN300-33900-100.0g
N1,N1-diethylbenzene-1,4-diamine
93-05-0 95.0%
100.0g
$61.0 2025-03-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D140064-1g
N,N-Diethyl-P-phenylenediamine
93-05-0 >98.0%(GC)
1g
¥61.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D140064-500g
N,N-Diethyl-P-phenylenediamine
93-05-0 >98.0%(GC)
500g
¥6335.90 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24370-25g
N,N-Diethyl-p-phenylenediamine
93-05-0
25g
¥668.0 2021-09-08
Ambeed
A290561-25g
N,N-Diethyl-p-phenylenediamine
93-05-0 98%
25g
$72.0 2025-02-20
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
ED2419-5g
N,N-Diethyl-P-phenylenediamine
93-05-0 ≥97%
5g
¥220元 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
261513-25G
N,N-Diethyl-P-phenylenediamine
93-05-0
25g
¥977.76 2023-12-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N24370-5g
N,N-Diethyl-p-phenylenediamine
93-05-0
5g
¥238.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N823164-1g
N,N-Diethyl-1,4-phenylenediamine
93-05-0 98%
1g
¥66.00 2022-01-10

N,N-Diethyl-P-phenylenediamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ethylenediamine Solvents: Ethanol ;  15 min, rt
Referencia
2,2-Bis(ethoxycarbonyl)vinyl (BECV) as a Versatile Amine Protecting Group for Selective Functional-Group Transformations
Ilangovan, Andivelu; Kumar, Rajendran Ganesh, Chemistry - A European Journal, 2010, 16(9), 2938-2943

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referencia
Preparation of benzenesulfonamide derivatives as signal transduction inhibitors of transforming growth factor-β (TGF-β)
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Goethite ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  0 °C; 4 h, 80 °C
Referencia
Discovery of benzo[d]oxazole derivatives as the potent type-I FLT3-ITD inhibitors
Bao, Jiyin; Liu, Haichun; Zhi, Yanle; Yang, Wenqianzi; Zhang, Jiawei; et al, Bioorganic Chemistry, 2020, 94,

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Palladium, dichlorobis[tris(2-methylphenyl) phosphite-P]-, (SP-4-1)- Solvents: Toluene
Referencia
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Routes 5

Condiciones de reacción
Referencia
Process for preparing N,N-diethyl-1,4-phenylenediamine oxalate
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, 1 atm, rt
Referencia
Discovery of Potent, Selective Stem Cell Factor Receptor/Platelet Derived Growth Factor Receptor Alpha (c-KIT/PDGFRα) Dual Inhibitor for the Treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GISTs)
Lu, Yanli; Mao, Fei; Li, Xiaokang; Zheng, Xinyu; Wang, Manjiong; et al, Journal of Medicinal Chemistry, 2017, 60(12), 5099-5119

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, rt
Referencia
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents
Hu, Gang; Wang, Chu; Xin, Xin; Li, Shuaikang; Li, Zefei; et al, New Journal of Chemistry, 2019, 43(25), 10190-10202

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium ;  333 K
Referencia
Synthesis and catalytic properties of immobilized palladium-potassium humate catalysts supported on mineral supports
Aubakirov, E. A., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2007, (4), 30-34

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Methanol ,  Aluminum ,  Ammonium chloride Solvents: Methanol ;  5 h, 60 - 65 °C
Referencia
Reduction of nitrosoarenes into anilines by Al/NH4Cl in refluxing methanol
Nagaraja, D.; Pasha, M. A., Indian Journal of Chemistry, 2004, (3), 593-594

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  4 h, 20 - 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Referencia
Method for preparing cationic blue dye
, China, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide ,  Benzophenone imine Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine ,  Palladium(1+), [bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-bipheny… Solvents: Tetrahydrofuran ;  4 h, 23 °C; 5 min, 23 °C → 80 °C; 12 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 13, rt
Referencia
Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates
Mikhailine, Alexandre A.; Grasa Mannino, Gabriela A.; Colacot, Thomas J., Organic Letters, 2018, 20(8), 2301-2305

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  5 h, reflux
Referencia
Preparation of (fluoropyrimidine)diamines and its application in anti-renal interstitial fibrosis drugs
, China, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  < pH 3, rt
1.2 Reagents: Zinc ;  38 °C; 2 h, 38 °C
Referencia
Synthesis and characterization of new polisher agent used in electroplating
Wyrebska, Lucja; Szuster, Lucjan; Stawska, Halina, Technologia i Jakosc Wyrobow, 2012, 56(1-2), 30-35

Synthetic Routes 14

Condiciones de reacción
1.1 Catalysts: Nickel nitrate ;  4 h, 400 °C
1.2 Reagents: Hydrogen Catalysts: 1-Butanaminium, N,N′-[1,2-phenylenebis(carbonyloxy-2,1-ethanediyl)]bis[N,N-dimet… ;  3 h, 1 MPa, 30 °C
Referencia
Process for the preparation of 4-(dialkylamino)aniline by hydrogenation of 4-(dialkylamino)nitrobenzene
, China, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Zinc ;  pH 5, rt
Referencia
Synthesis and photochemical virus inactivation of novel phenothiazines
Wen, Hui; Wang, Xiaofang; Huang, Yi; Wang, Jingxing; Yang, Guangzhong, Yaoxue Xuebao, 2010, 45(1), 72-76

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 18 h, rt
Referencia
Optimization of WZ4003 as NUAK inhibitors against human colorectal cancer
Yang, Huali; Wang, Xiaobing; Wang, Cheng; Yin, Fucheng; Qu, Lailiang; et al, European Journal of Medicinal Chemistry, 2021, 210,

Synthetic Routes 17

Condiciones de reacción
Referencia
Process for preparation of N,N-diethyl-1,4-phenylenediamine sulfate with high purity
, China, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, rt
Referencia
Combination of 4-anilinoquinazoline, arylurea and tertiary amine moiety to discover novel anticancer agents
Zuo, Sai-Jie; Zhang, Sai; Mao, Shuai; Xie, Xiao-Xiao; Xiao, Xue; et al, Bioorganic & Medicinal Chemistry, 2016, 24(2), 179-190

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Water ;  20 °C; 2.5 h, 20 °C
1.2 Reagents: Sodium hydroxide ;  pH 14
Referencia
Process for preparation of N,N-diethyl-1,4-diaminobenzene phosphate
, China, , ,

Synthetic Routes 20

Condiciones de reacción
Referencia
Indoles as mPGES-1 inhibitors, and their preparation, pharmaceutical compositions and their use in treatment of inflammation
, World Intellectual Property Organization, , ,

N,N-Diethyl-P-phenylenediamine Raw materials

N,N-Diethyl-P-phenylenediamine Preparation Products

N,N-Diethyl-P-phenylenediamine Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-05-0)N,N-Diethyl-1,4-phenylenediamine
sfd1782
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe